2-Benzylidenecyclopentanone
Overview
Description
2-Benzylidenecyclopentanone is an organic compound with the molecular formula C12H12O. It is a derivative of cyclopentanone, where a benzylidene group is attached to the cyclopentanone ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
2-Benzylidenecyclopentanone can be synthesized through the condensation of benzaldehyde and cyclopentanone. One common method involves the use of a deep eutectic solvent system composed of choline chloride and formic acid, with tin(IV) chloride as a catalyst. The reaction is typically carried out at 80°C for 120 minutes, resulting in high selectivity and yield of the desired product . Industrial production methods may involve similar catalytic systems to ensure efficiency and scalability.
Chemical Reactions Analysis
2-Benzylidenecyclopentanone undergoes various chemical reactions, including:
Condensation Reactions: It can react with heteroaromatic aldehydes in a basic medium to form unsymmetrical 2,5-diarylidenecyclopentanones.
Michael Addition: This compound can participate in Michael addition reactions, leading to the formation of 4H-pyrane derivatives.
Photocyclization: It can undergo photocyclization to form dihydroquinoline intermediates, which can further aromatize.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as tin(IV) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzylidenecyclopentanone has a wide range of applications in scientific research:
Photoinitiators: It is used as a photoinitiator in two-photon photopolymerization for the fabrication of 3D structures.
Fluorescent Compounds: Derivatives of this compound exhibit strong fluorescence and are used in the synthesis of luminescent materials.
Biofuel Precursors: It serves as a precursor in the synthesis of biofuels through catalytic condensation reactions.
Mechanism of Action
The mechanism of action of 2-Benzylidenecyclopentanone involves its ability to participate in various chemical reactions due to the presence of the benzylidene group. This group can undergo nucleophilic addition, making the compound reactive towards bases and nucleophiles. The molecular targets and pathways involved depend on the specific application, such as its role in photopolymerization or biofuel synthesis .
Comparison with Similar Compounds
2-Benzylidenecyclopentanone can be compared to similar compounds such as:
2,5-Dibenzylidenecyclopentanone: This compound has two benzylidene groups and exhibits different reactivity and applications.
Cyclopentylidenemalononitrile: It undergoes different condensation reactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, from photoinitiators to biofuel precursors.
Properties
IUPAC Name |
(2Z)-2-benzylidenecyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFROHCPHULKY-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2)/C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5679-13-0 | |
Record name | NSC105614 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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